4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone is a complex organic compound that belongs to the phthalazinone family, which are known for their diverse biological activities. This compound features a phthalazinone core, which is a bicyclic structure containing a fused benzene and pyrazine ring, substituted with a 2,4-difluoroaniline moiety. The unique combination of functional groups in this compound contributes to its potential pharmacological properties.
The compound is classified under heterocyclic compounds due to its incorporation of nitrogen in the ring structure. Phthalazinones, including this derivative, are often investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The synthesis and characterization of such compounds are reported in various scientific literature, emphasizing their significance in medicinal chemistry and drug development .
The synthesis of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone typically involves several key steps:
For example, one method involves reacting 4-benzyl-1(2H)-phthalazinone with 2,4-difluoroaniline in the presence of a catalyst to yield the desired compound with high yields .
The molecular formula for 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone can be represented as . The structure consists of:
Key Structural Features:
The chemical reactivity of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone can be explored through various reactions:
The mechanism of action for compounds like 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone typically involves:
The physical properties of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone include:
Chemical Properties:
The applications of 4-((2,4-Difluoroanilino)methyl)-1(2H)-phthalazinone span various fields:
The phthalazin-1(2H)-one core represents a diazaheterobicyclic structure characterized by a benzene ring fused to a pyridazinone moiety. This configuration confers remarkable versatility in drug discovery due to its balanced physiochemical properties and capacity for diverse molecular interactions. The scaffold’s non-coplanar conformation—resulting from the puckered heterocyclic ring—enhances solubility in organic solvents while maintaining robust thermal stability, a combination rarely observed in rigid heterocycles [7]. The carbonyl group at position 1 and the annular nitrogen at position 2 serve as hydrogen-bond acceptors, while the fused aromatic system enables π-stacking interactions with biological targets [5]. These features underpin its classification as a "privileged scaffold," signifying its recurrent appearance in pharmacologically active compounds across therapeutic areas.
Table 1: Therapeutic Applications of Phthalazinone Derivatives
Molecular Target | Therapeutic Area | Key Pharmacological Action |
---|---|---|
Poly(ADP-ribose) polymerase (PARP) | Oncology | DNA repair inhibition |
G protein-coupled receptor kinase 2 (GRK2) | Cardiovascular disease | β-adrenergic receptor regulation |
Tyrosinase | Dermatology | Melanogenesis inhibition |
Glucagon-like peptide-1 receptor (GLP-1R) | Metabolic disorders | Insulin secretion enhancement |
Recent synthetic innovations have expanded access to functionalized phthalazinones. Classical [4+2] cyclocondensations between phthalic anhydrides and hydrazines remain prevalent, but greener multicomponent strategies ([3+2+1]) using microwave irradiation or ionic liquids have improved efficiency and sustainability [5]. These advances enable precise decoration of the phthalazinone core at critical positions—particularly C4 and N2—to optimize target engagement. For instance, 4-aryl substitutions (e.g., 4-(thiophen-2-ylmethyl)phthalazin-1(2H)-one) significantly enhance PARP-1 inhibition (IC₅₀ = 19 nM), demonstrating the scaffold’s adaptability to structure-based design [2] [5]. Fluorinated derivatives like 4-(2-fluoro-4-hydroxyphenyl)phthalazin-1(2H)-one further exemplify this versatility, where fluorine incorporation reduces refractive indices in polymer applications while maintaining thermal stability (>400°C decomposition temperature) [7].
The introduction of anilino groups—specifically via aminomethyl linkages at C4—profoundly influences the pharmacological profile of phthalazinone derivatives. The anilino nitrogen acts as a hydrogen-bond donor/acceptor switch, while the aromatic ring provides a hydrophobic contact surface. Molecular docking studies on enoyl-acyl carrier protein (EACP) reductase inhibitors reveal that 4-((anilino)methyl)phthalazin-1(2H)-one derivatives form critical hydrogen bonds with catalytic residues (Tyr158, NAD⁺ cofactor) and van der Waals interactions within the hydrophobic pocket [3]. The 2,4-difluoroanilino moiety, in particular, enhances target affinity through:
Table 2: Impact of Anilino Substituents on Anticancer Activity
Anilino Group | Cancer Cell Line (IC₅₀) | Key Structural Influence |
---|---|---|
Unsubstituted phenyl | MDA-MB-231: >50 μM | Baseline hydrophobicity |
4-Fluorophenyl | PPC-1: 18 μM | Enhanced membrane permeability |
2,4-Difluorophenyl | A375: 6.2 μM | Optimal dipole moment (2.1 D) and ligand efficiency |
In antitubercular benzimidazole-piperidin-4-imine hybrids, the 1-(1H-benzimidazol-2-ylmethyl)piperidin-4-imine group—structurally analogous to anilinoalkyl motifs—demonstrates MIC values of 6.25 µg/mL against Mycobacterium tuberculosis H37Rv. This underscores the role of fused heterocycles in augmenting antimicrobial activity [3]. For the title compound 4-((2,4-difluoroanilino)methyl)-1(2H)-phthalazinone, the difluoroanilino group is anticipated to synergize with the phthalazinone core’s hydrogen-bonding capacity, potentially targeting kinases or DNA-repair enzymes implicated in oncology.
2,4-Difluoroaniline serves as a cornerstone in medicinal chemistry due to its orthogonal electronic effects and minimal steric perturbation. When incorporated into phthalazinones, it confers distinct advantages over other aniline derivatives:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9